molecular formula C17H22BrNO2 B3434212 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol CAS No. 849630-44-0

6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol

Cat. No. B3434212
Key on ui cas rn: 849630-44-0
M. Wt: 352.3 g/mol
InChI Key: FEDANGZXMSYBKD-UHFFFAOYSA-N
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Patent
US07446122B2

Procedure details

To a solution of (6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester (5.2 g, 13.2 mmol) in tetrahydrofuran at room temperature under nitrogen was dropped a 2.0 M solution of lithium borohydride in tetrahydrofuran. The reaction mixture was heated at 90° C. (oil bath) for 5 hours. After cooling to room temperature, it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride was destroyed. Water was added and the mixture extracted with ethyl acetate. Extracts were dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 50% ethyl acetate/hexane) to give the title compound (3.80 g, 82% yield). 1H NMR (CDCl3) δ 8.07 (s, 1H), 7.64 (d, 1H), 7.26 (d, 1H), 4.17 (m, 2H), 3.86 (m, 2H), 2.94 (m, 3H), 2.87 (dt, 1H), 2.76 (t, br, 1H), 2.36 (m, 1H), 2.24 (m, 1H), 2.13 (m, 2H), 1.49 (t, 3H), 1.08 (t, 3H). ES-MS (m/z) 352 [M+1]+, 350 [M−1]−.
Name
(6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:22][CH3:23])[C:11]2[NH:12][C:13]3[C:18]([C:10]=2[CH2:9][CH2:8][O:7]1)=[CH:17][C:16]([Br:19])=[CH:15][C:14]=3[CH2:20][CH3:21])C.[BH4-].[Li+]>O1CCCC1>[Br:19][C:16]1[CH:17]=[C:18]2[C:13](=[C:14]([CH2:20][CH3:21])[CH:15]=1)[NH:12][C:11]1[C:6]([CH2:5][CH2:4][OH:3])([CH2:22][CH3:23])[O:7][CH2:8][CH2:9][C:10]2=1 |f:1.2|

Inputs

Step One
Name
(6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(CC1(OCCC2=C1NC1=C(C=C(C=C21)Br)CC)CC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride
CUSTOM
Type
CUSTOM
Details
was destroyed
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C3=C(NC2=C(C1)CC)C(OCC3)(CC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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